3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a versatile chemical used in various scientific research fields. Its unique structure, which includes a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a urea derivative with the piperidine-pyridine intermediate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and drug discovery.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: can be compared with similar compounds such as:
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares a similar piperidine ring but differs in the imidazole moiety.
5-(Piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-3-7-17(8-4-12)10-11-1-5-15-6-2-11/h1-2,5-6,12H,3-4,7-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXMSJOLAOSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.